molecular formula C20H17NO4S B4624080 methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No. B4624080
M. Wt: 367.4 g/mol
InChI Key: QURHKSQCTXCHTR-BOPFTXTBSA-N
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Description

Methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a chemical compound belonging to the class of thiazolidine derivatives. These compounds are known for their broad spectrum of biological activities, which makes them a subject of interest in various scientific studies.

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. This process includes the use of various arylidene groups, confirming the structural versatility of this compound class (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, like the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, exhibits polarized molecular-electronic structures. They are often linked into specific configurations by hydrogen bonds, indicating a complex molecular architecture (Portilla et al., 2007).

Chemical Reactions and Properties

For similar thiazolidine-based compounds, the presence of certain functional groups leads to specific chemical reactions. For instance, the benzylideneamino bibenzyls undergo cycloaddition with mercaptoacetic acid, resulting in the formation of thiazolidinone moieties (Siddiqui et al., 2003).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure. For example, the liquid crystalline properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates demonstrate how molecular variations can significantly affect the thermal stability of the nematic phase in these compounds (Matsunaga et al., 1990).

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of compounds like zinc phthalocyanine derivatives have shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II photosensitizers in cancer therapy. Their promising features underscore their potential as effective Type II photosensitizers in photodynamic therapy protocols aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research into compounds featuring the thiazolidinedione moiety, similar to "methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate," has demonstrated notable anticancer activities. Novel 4-thiazolidinones containing benzothiazole moieties have been screened for their antitumor properties, with some compounds showing significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the potential of such compounds in developing new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Synthesis of Complex Molecules

The detailed synthesis of specific intermediates like "methyl 4-(5-formyl-2-methoxyphenoxy)benzoate" is crucial for the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The optimization of reaction conditions for such syntheses paves the way for the production of complex molecules with potential pharmaceutical applications, demonstrating the chemical versatility and potential of thiazolidinedione derivatives in synthesizing biologically active compounds (Lou Hong-xiang, 2012).

properties

IUPAC Name

methyl 4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-13-3-5-15(6-4-13)12-21-18(22)17(26-20(21)24)11-14-7-9-16(10-8-14)19(23)25-2/h3-11H,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURHKSQCTXCHTR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{(Z)-[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
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methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
Reactant of Route 3
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methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

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